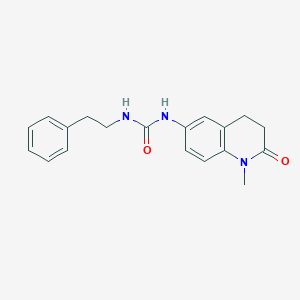

![molecular formula C7H5FN4O2 B2596147 2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1613191-77-7](/img/structure/B2596147.png)

2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Descripción general

Descripción

2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (AFPP) is a compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. AFPP is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrimidine core with an amino group and a carboxylic acid functional group attached to it.

Aplicaciones Científicas De Investigación

Fluorescent Probes Development

2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives have been explored for developing novel functional fluorophores. The compounds exhibit significant fluorescence intensity and quantum yields, making them potential candidates for fluorescent probes to detect biologically or environmentally relevant species (Castillo et al., 2018).

Intermediates in Organic Synthesis

This compound acts as a key intermediate in the synthesis of various organic compounds. Its derivatives have been synthesized through the fusion of specific acids and esters with amines and aromatic aldehydes, leading to the formation of novel compounds with potential biological activities (Gein et al., 2007).

Ring-Chain Isomerism

The derivatives of 2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergo ring-chain isomerisation, depending on the solvent and the length of the fluoroalkyl substituent. This property can be utilized in chemical reactions, allowing for the formation of diverse compounds (Goryaeva et al., 2009).

Antimicrobial Activities

Certain derivatives have shown significant antimicrobial activities, making them potential candidates for the development of new antimicrobial agents (Abdel-Rahman et al., 2009).

Pharmaceutical Research

These compounds have attracted interest in pharmaceutical research due to their potential biological activities, including their use as antibacterial agents and in cancer treatment. The derivatives have been tested for their efficacy against various human carcinoma cell lines, showing promising results (Metwally & Deeb, 2018).

Propiedades

IUPAC Name |

2-amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4O2/c8-3-1-10-6-4(7(13)14)5(9)11-12(6)2-3/h1-2H,(H2,9,11)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNWFJQSJIUROM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C(=NN21)N)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2596065.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide](/img/structure/B2596072.png)

![Ethyl 2-(benzofuran-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2596076.png)

![7-(4-methoxybenzoyl)-5-(2-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2596077.png)

![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2596079.png)

![4,6-Dimethoxy-2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2596080.png)

![N-(2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2596081.png)

![[4-(2-Methoxyethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2596084.png)

![1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-1-yl]ethanone](/img/structure/B2596086.png)

![ethyl 2-[2-[(E)-2-(4-methylphenyl)ethenyl]benzimidazol-1-yl]acetate](/img/structure/B2596087.png)